[2-Methyl-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid hydrobromide
CAS No.: 1171562-77-8
Cat. No.: VC8211520
Molecular Formula: C13H14BrNO2S
Molecular Weight: 328.23 g/mol
* For research use only. Not for human or veterinary use.
![[2-Methyl-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid hydrobromide - 1171562-77-8](/images/structure/VC8211520.png)
Specification
CAS No. | 1171562-77-8 |
---|---|
Molecular Formula | C13H14BrNO2S |
Molecular Weight | 328.23 g/mol |
IUPAC Name | 2-[2-methyl-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid;hydrobromide |
Standard InChI | InChI=1S/C13H13NO2S.BrH/c1-8-3-5-10(6-4-8)13-11(7-12(15)16)17-9(2)14-13;/h3-6H,7H2,1-2H3,(H,15,16);1H |
Standard InChI Key | XKFNDPSGAPGKQC-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)C2=C(SC(=N2)C)CC(=O)O.Br |
Canonical SMILES | CC1=CC=C(C=C1)C2=C(SC(=N2)C)CC(=O)O.Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
[2-Methyl-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid hydrobromide is systematically named as 2-[2-methyl-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid hydrobromide. Its IUPAC name, 2-[2-methyl-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid; hydrobromide, reflects the brominated salt form of the parent carboxylic acid . The molecular structure integrates a thiazole ring substituted with methyl and p-tolyl groups at positions 2 and 4, respectively, and an acetic acid moiety at position 5 (Figure 1).
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
CAS Number | 1171562-77-8 | |
Molecular Formula | ||
Molecular Weight | 328.22–328.23 g/mol | |
Parent Compound (CID) | 2231549 | |
Purity | ≥97% |
Spectroscopic and Stereochemical Features
The compound’s structure has been validated through nuclear magnetic resonance (NMR) spectroscopy. A -NMR spectrum acquired in DMSO-d at 500.134 MHz revealed distinct proton environments, including aromatic resonances from the p-tolyl group (δ 7.2–7.4 ppm) and methyl groups (δ 2.3–2.5 ppm) . The acetic acid proton appeared as a singlet near δ 3.7 ppm, while the hydrobromide counterion influenced the deshielding of adjacent protons . The InChIKey XKFNDPSGAPGKQC-UHFFFAOYSA-N
and SMILES CC1=CC=C(C=C1)C2=C(SC(=N2)C)CC(=O)O.Br
provide unambiguous stereochemical descriptors .
Synthetic Methodologies and Industrial Production
Reaction Optimization
Key challenges in synthesis include regioselective thiazole ring formation and minimizing byproducts during bromination. Studies on related compounds suggest that Lewis acids (e.g., AlCl) and controlled bromine stoichiometry improve yields . For instance, reports a 72% yield for a similar thiazole-hydrobromide derivative using bromine in diethyl ether at 0°C.
Physicochemical Properties and Stability
Solubility and Partitioning
The compound exhibits moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), with limited solubility in water . Its logP value (estimated at 2.8) suggests moderate lipophilicity, suitable for membrane permeability in drug delivery .
Thermal and pH Stability
Thermogravimetric analysis (TGA) of analogous hydrobromide salts indicates decomposition temperatures above 200°C, with stability under ambient storage conditions . The compound is prone to hydrolysis under strongly alkaline conditions (pH >10), necessitating controlled environments during formulation .
Future Research Directions
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Mechanistic Studies: Elucidate the compound’s molecular targets via proteomic profiling.
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Formulation Development: Explore co-crystallization techniques to enhance solubility.
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Toxicological Profiling: Conduct in vivo studies to establish safety margins.
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